2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid
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Overview
Description
2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the thiazole derivative with benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as sodium methoxide or other alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Shares the nitrophenyl and benzoic acid moieties but lacks the thiazole ring.
4-Methoxy-3-nitroaniline: Contains the nitrophenyl group but differs in the rest of the structure.
5-Methyl-1,3-thiazole-2-carboxylic acid: Features the thiazole ring but lacks the nitrophenyl and benzoic acid groups.
Uniqueness
2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H15N3O6S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H15N3O6S/c1-10-16(11-7-8-15(28-2)14(9-11)22(26)27)20-19(29-10)21-17(23)12-5-3-4-6-13(12)18(24)25/h3-9H,1-2H3,(H,24,25)(H,20,21,23) |
InChI Key |
LTUBGGKPJKRTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C(=O)O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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